molecular formula C19H16ClNO3 B1344381 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 932929-02-7

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1344381
CAS No.: 932929-02-7
M. Wt: 341.8 g/mol
InChI Key: XKKTYWVWMMYZAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 2-propoxybenzene.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered chemical properties.

    Substitution: Substitution reactions can introduce new functional groups into the quinoline ring, leading to the formation of novel derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) under specific reaction conditions such as temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the propoxy group at the 2-position of the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(22)23)14-10-12(20)7-8-16(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKTYWVWMMYZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206893
Record name 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932929-02-7
Record name 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932929-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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